3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol
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Overview
Description
Preparation Methods
The synthesis of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3,4-dichlorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium borohydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol can be compared with other similar compounds, such as:
3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)ketone: This compound has a ketone functional group instead of a hydroxyl group, which affects its reactivity and biological activity.
3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)amine: The presence of an amine group introduces different chemical properties and potential biological activities.
3,4-Dichlorophenyl-(1-methyl-2-pyrrolyl)carboxylic acid: The carboxylic acid functional group imparts different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and selectivity in various chemical reactions and biological interactions .
Properties
CAS No. |
1443349-29-8 |
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Molecular Formula |
C12H11Cl2NO |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C12H11Cl2NO/c1-15-6-2-3-11(15)12(16)8-4-5-9(13)10(14)7-8/h2-7,12,16H,1H3 |
InChI Key |
LQKSWVWQNWJQHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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